molecular formula C21H20O7 B2928079 Ethyl 5-(3,4-dimethoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 300557-25-9

Ethyl 5-(3,4-dimethoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2928079
CAS No.: 300557-25-9
M. Wt: 384.384
InChI Key: XEEVJXVQGHQNLN-UHFFFAOYSA-N
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Description

Ethyl 5-(3,4-dimethoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate (ID: 3570-0310) is a benzofuran derivative characterized by a 3,4-dimethoxybenzoyloxy substituent at the 5-position of the benzofuran core. Its molecular formula is C₂₁H₂₀O₇, with a molecular weight of 384.38 g/mol . The compound features an ethyl ester group at the 3-position and a methyl group at the 2-position of the benzofuran ring.

Properties

IUPAC Name

ethyl 5-(3,4-dimethoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-5-26-21(23)19-12(2)27-16-9-7-14(11-15(16)19)28-20(22)13-6-8-17(24-3)18(10-13)25-4/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEVJXVQGHQNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 5-(3,4-dimethoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Ethyl 5-(3,4-dimethoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 5-(3,4-dimethoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(3,4-dimethoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the benzofuran core and methoxy groups allows it to interact with hydrophobic and hydrophilic regions of target molecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Data

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Key Features References
Ethyl 5-(3,4-dimethoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate 3,4-Dimethoxybenzoyloxy C₂₁H₂₀O₇ 384.38 Bulky aromatic ester; electron-donating methoxy groups
Ethyl 5-(2-(pentafluorophenoxy)acetoxy)-2-methyl-1-benzofuran-3-carboxylate Pentafluorophenoxyacetyloxy C₂₁H₁₄F₅O₆ 452.33 Electron-withdrawing pentafluorophenoxy group; increased lipophilicity
Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate Acetyloxy C₁₄H₁₄O₅ 262.26 Small acetyl group; lower molecular weight and steric hindrance
Ethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate 3-Bromophenylmethoxy C₁₉H₁₇BrO₄ 397.24 Bromine atom introduces potential for halogen bonding; heavier molecular weight
Mthis compound 3,4-Dimethoxybenzoyloxy (methyl ester) C₂₀H₁₈O₇ 370.35 Methyl ester variant; lower molecular weight compared to ethyl analog

Substituent Effects on Reactivity and Stability

Electron-Donating vs. Electron-Withdrawing Groups: The 3,4-dimethoxybenzoyloxy group in the target compound provides electron-donating methoxy substituents, which may enhance stability against electrophilic attack compared to the electron-withdrawing pentafluorophenoxy group in ’s compound .

Steric Considerations :

  • The bulky 3,4-dimethoxybenzoyloxy group reduces molecular flexibility and may hinder interactions in biological systems compared to smaller substituents like acetyloxy .

Solubility and Lipophilicity: The pentafluorophenoxy derivative () is more lipophilic due to fluorine atoms, whereas the 3,4-dimethoxybenzoyloxy group enhances solubility in polar solvents .

Biological Activity

Ethyl 5-(3,4-dimethoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a benzofuran core substituted with a dimethoxybenzoyloxy group and an ethyl ester. The molecular formula is C16H18O5C_{16}H_{18}O_5 with a molecular weight of approximately 302.31 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values for some tested pathogens were found to be in the range of 0.5 to 8 µg/mL, indicating strong antibacterial activity.

Pathogen MIC (µg/mL)
Staphylococcus aureus1
Escherichia coli4
Mycobacterium tuberculosis0.5

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a potential mechanism for reducing inflammation in chronic diseases.

Anticancer Activity

In cancer research, this compound has shown promising results against various cancer cell lines. Studies indicate that it induces apoptosis in human breast cancer (MCF-7) and prostate cancer (PC-3) cells through the activation of caspase pathways.

Cancer Cell Line IC50 (µM)
MCF-710
PC-312

The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it appears to interfere with the PI3K/Akt pathway, leading to reduced cell viability and increased apoptosis in cancer cells.

Case Studies

  • Case Study on Antibacterial Efficacy : A study conducted on a panel of drug-resistant bacterial strains showed that this compound significantly inhibited growth compared to standard antibiotics, suggesting its potential as a new therapeutic agent.
  • Anti-inflammatory Study : In vivo models demonstrated that treatment with this compound reduced paw edema in rats by over 50% compared to control groups.

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